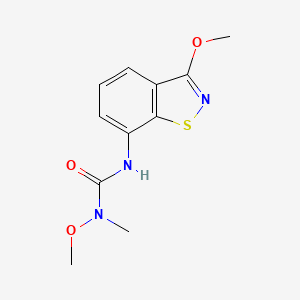
1-Methoxy-3-(3-methoxy-1,2-benzothiazol-7-yl)-1-methylurea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Methoxy-3-(3-methoxy-1,2-benzothiazol-7-yl)-1-methylurea is a synthetic organic compound characterized by its unique structure, which includes a benzothiazole ring substituted with methoxy groups and a urea moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Methoxy-3-(3-methoxy-1,2-benzothiazol-7-yl)-1-methylurea typically involves the following steps:
Formation of the Benzothiazole Ring: The benzothiazole ring can be synthesized through the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.
Urea Formation: The final step involves the reaction of the methoxylated benzothiazole with methyl isocyanate to form the urea derivative.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and solvents are chosen to maximize yield and minimize waste.
Chemical Reactions Analysis
Types of Reactions: 1-Methoxy-3-(3-methoxy-1,2-benzothiazol-7-yl)-1-methylurea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, potentially leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, which may reduce the urea moiety to an amine.
Substitution: Nucleophilic substitution reactions can occur at the methoxy groups, where nucleophiles like halides or amines replace the methoxy groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; typically in aqueous or organic solvents.
Reduction: Lithium aluminum hydride, sodium borohydride; in anhydrous solvents like ether or THF.
Substitution: Halides, amines; in polar aprotic solvents like DMF or DMSO.
Major Products:
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Halogenated or aminated derivatives.
Scientific Research Applications
1-Methoxy-3-(3-methoxy-1,2-benzothiazol-7-yl)-1-methylurea has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a candidate for drug development due to its unique structural features and potential therapeutic effects.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which 1-Methoxy-3-(3-methoxy-1,2-benzothiazol-7-yl)-1-methylurea exerts its effects depends on its interaction with molecular targets. These may include:
Enzymes: Inhibition or activation of specific enzymes involved in metabolic pathways.
Receptors: Binding to cellular receptors, influencing signal transduction pathways.
DNA/RNA: Intercalation or binding to nucleic acids, affecting gene expression and protein synthesis.
Comparison with Similar Compounds
1-Methoxy-3-(1,2-benzothiazol-7-yl)-1-methylurea: Lacks the additional methoxy group, which may alter its chemical and biological properties.
3-(3-Methoxy-1,2-benzothiazol-7-yl)-1-methylurea: Similar structure but without the methoxy group on the urea moiety.
Uniqueness: 1-Methoxy-3-(3-methoxy-1,2-benzothiazol-7-yl)-1-methylurea is unique due to the presence of multiple methoxy groups, which can influence its solubility, reactivity, and interaction with biological targets. This structural uniqueness makes it a valuable compound for research and development in various scientific fields.
Properties
CAS No. |
104121-69-9 |
|---|---|
Molecular Formula |
C11H13N3O3S |
Molecular Weight |
267.31 g/mol |
IUPAC Name |
1-methoxy-3-(3-methoxy-1,2-benzothiazol-7-yl)-1-methylurea |
InChI |
InChI=1S/C11H13N3O3S/c1-14(17-3)11(15)12-8-6-4-5-7-9(8)18-13-10(7)16-2/h4-6H,1-3H3,(H,12,15) |
InChI Key |
DATWZEUGZBVFPP-UHFFFAOYSA-N |
Canonical SMILES |
CN(C(=O)NC1=CC=CC2=C1SN=C2OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















